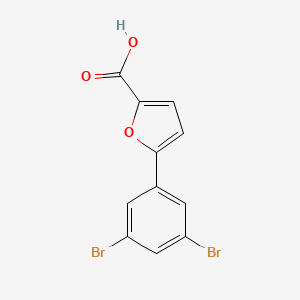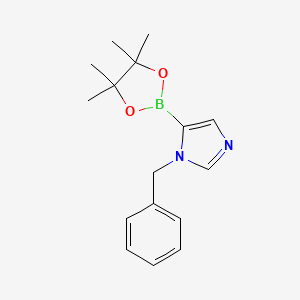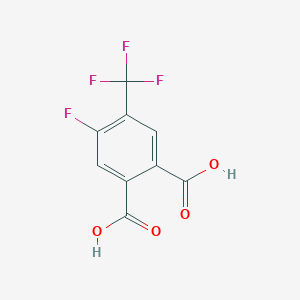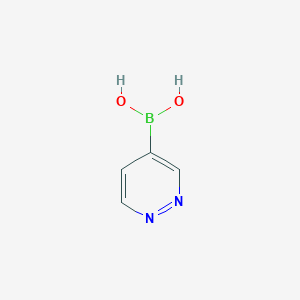
Pyridazin-4-ylboronsäure
Übersicht
Beschreibung
Pyridazin-4-ylboronic acid is a chemical compound with the molecular formula C4H5BN2O2 . It has a molecular weight of 123.91 g/mol . This compound is often used in research and not intended for human or veterinary use.
Synthesis Analysis
Boronic acids, including Pyridazin-4-ylboronic acid, can be synthesized from readily available starting materials . The synthetic processes used to obtain these active compounds are relatively simple and well known . For instance, boronic acids were first synthesized in 1860 by Edward Frankland and can be used as building blocks and synthetic intermediates .Molecular Structure Analysis
The InChI string of Pyridazin-4-ylboronic acid isInChI=1S/C4H5BN2O2/c8-5(9)4-1-2-6-7-3-4/h1-3,8-9H . Its Canonical SMILES is B(C1=CN=NC=C1)(O)O . Chemical Reactions Analysis
Pyridazin-4-ylboronic acid is commonly used as a reagent in cross-coupling reactions such as Suzuki-Miyaura cross-coupling . The introduction of the boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities .Physical And Chemical Properties Analysis
Pyridazin-4-ylboronic acid has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . Its Rotatable Bond Count is 1 . The Exact Mass and Monoisotopic Mass of the compound are 124.0444076 g/mol . The Topological Polar Surface Area is 66.2 Ų .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Anwendungen
Derivate der Pyridazin-4-ylboronsäure zeigen ein breites Spektrum an pharmakologischen Aktivitäten. Sie werden als Gerüste für hochfunktionelle Verbindungen verwendet, die als antimikrobielle, antidepressive, antihypertensive, Antikrebs-, Antithrombozyten-, Antiulkus- und Antifeedant-Mittel wirken können . Der Pyridazinring ist insbesondere in einigen kommerziell erhältlichen Medikamenten vorhanden, was seine Bedeutung in der Arzneimittelforschung unterstreicht.
Entwicklung von Agrochemikalien
Die Pyridazin-Einheit ist auch für die Entwicklung von Agrochemikalien von entscheidender Bedeutung. Derivate der this compound wurden verwendet, um Herbizide und Pestizide zu entwickeln, die eine neue Möglichkeit bieten, den Pflanzenschutz und die Erträge zu verbessern .
Anwendungen in der Sensorik
Boronsäuren, einschließlich this compound, sind bekannt für ihre Wechselwirkungen mit Diolen und Lewis-Basen wie Fluorid- oder Cyanid-Anionen. Diese Eigenschaft wird bei der Entwicklung von Sensoren zur Detektion verschiedener biologischer und chemischer Substanzen genutzt .
Biologische Markierung
Die Fähigkeit von Boronsäuren zur Wechselwirkung mit Diolen ermöglicht ihren Einsatz in der biologischen Markierung. This compound kann verwendet werden, um Biomoleküle für die Verfolgung und Analyse in Forschungsumgebungen zu modifizieren .
Proteinmanipulation und -modifikation
In der Proteomik wird this compound zur Proteinmanipulation und -modifikation verwendet. Dazu gehört die Veränderung der Proteinstrukturen, -funktionen oder die Anbindung von Proteinen an andere Moleküle oder Oberflächen für experimentelle Studien .
Therapeutische Entwicklung
Die Wechselwirkung von Boronsäuren mit biologischen Molekülen ebnet den Weg für die Entwicklung von Therapeutika. This compound könnte bei der Synthese von Verbindungen mit potenziellen therapeutischen Anwendungen, wie z. B. kontrollierten Insulin-Freigabe-Systemen, verwendet werden .
Analytische Methoden
This compound wird in der analytischen Chemie zur Trennung und Analyse komplexer Gemische eingesetzt. Seine Fähigkeit, an spezifische Moleküle zu binden, macht sie zu einem wertvollen Werkzeug in der Chromatographie und Elektrophorese .
Materialwissenschaften
In den Materialwissenschaften kann this compound als Baustein für die Herstellung von Polymeren und Mikropartikeln verwendet werden. Diese Materialien finden in verschiedenen Bereichen Anwendung, darunter die Entwicklung von responsiven oder intelligenten Materialien .
Wirkmechanismus
Target of Action
Pyridazin-4-ylboronic acid is commonly used as a reagent in cross-coupling reactions such as Suzuki-Miyaura cross-coupling . It has been utilized in the preparation of potential cancer therapeutics, such as PDK1 and protein kinase CK2 inhibitors . .
Biochemical Pathways
Given its use in the preparation of pdk1 and protein kinase ck2 inhibitors , it may be involved in pathways related to these kinases.
Result of Action
Given its use in the preparation of potential cancer therapeutics , it may have effects on cell proliferation and survival.
Eigenschaften
IUPAC Name |
pyridazin-4-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BN2O2/c8-5(9)4-1-2-6-7-3-4/h1-3,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXJHSSQBZKCLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=NC=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801311026 | |
| Record name | Pyridazin-4-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801311026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1083326-29-7 | |
| Record name | Pyridazin-4-ylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1083326-29-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridazin-4-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801311026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Pyridazin-4-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 3-amino-[1,3'-biazetidine]-1'-carboxylate](/img/structure/B1442269.png)
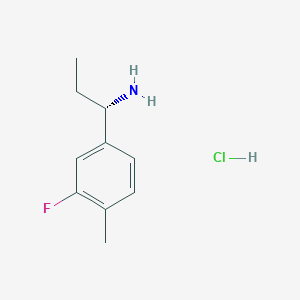
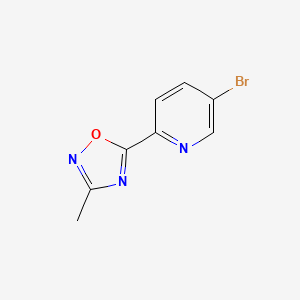


![1-[Isopropyl(methyl)amino]acetone hydrochloride](/img/structure/B1442277.png)

